molecular formula C4H8N4O3 B057334 N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramid CAS No. 153719-38-1

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramid

Katalognummer: B057334
CAS-Nummer: 153719-38-1
Molekulargewicht: 160.13 g/mol
InChI-Schlüssel: GAYLOVDFGKQKCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide has several scientific research applications:

Vorbereitungsmethoden

The synthesis of N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide involves several steps:

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

  • 3-Methyl-4-nitroimino-tetrahydro-1,3,5-oxadiazine
  • 3-Methyl-4-nitroimino-1,3,5-oxadiazinane
  • 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine

These compounds share similar structural features but differ in their specific functional groups and chemical properties, which influence their reactivity and applications .

Eigenschaften

CAS-Nummer

153719-38-1

Molekularformel

C4H8N4O3

Molekulargewicht

160.13 g/mol

IUPAC-Name

(NE)-N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide

InChI

InChI=1S/C4H8N4O3/c1-7-3-11-2-5-4(7)6-8(9)10/h2-3H2,1H3,(H,5,6)

InChI-Schlüssel

GAYLOVDFGKQKCJ-UHFFFAOYSA-N

SMILES

CN1COCN=C1N[N+](=O)[O-]

Isomerische SMILES

CN\1COCN/C1=N\[N+](=O)[O-]

Kanonische SMILES

CN1COCNC1=N[N+](=O)[O-]

Key on ui other cas no.

153719-38-1

Piktogramme

Irritant

Synonyme

3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine;  N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide

Herkunft des Produkts

United States
Customer
Q & A

Q1: What is the significance of 3,6-dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine in pesticide synthesis?

A1: 3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine serves as a crucial building block in the synthesis of thiamethoxam, a widely used neonicotinoid insecticide. [] A recently published green synthetic method highlights its reaction with 2-chloro-5-chloromethylthiazole in the presence of catalysts and specific solvents to produce thiamethoxam with high yield and minimal environmental impact. [] Understanding the reactivity and optimal conditions for this compound is essential for developing efficient and environmentally friendly production processes for thiamethoxam.

Q2: What are the advantages of the reported green synthetic method using 3,6-dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine for thiamethoxam production?

A2: The research highlights several advantages of the new synthetic method:

  • High Yield: The optimized reaction conditions and stoichiometry result in a significantly higher yield of thiamethoxam compared to traditional methods. []
  • Reduced Waste: The process is designed to minimize harmful waste generation, aligning with green chemistry principles. []
  • Solvent Recycling: The method incorporates solvent recycling, further reducing environmental impact and production costs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.